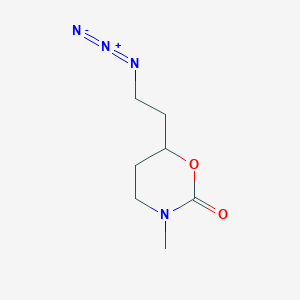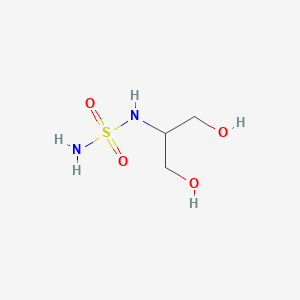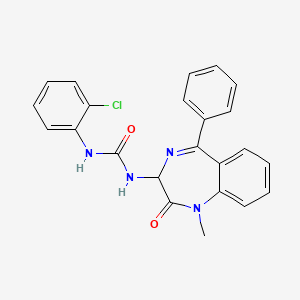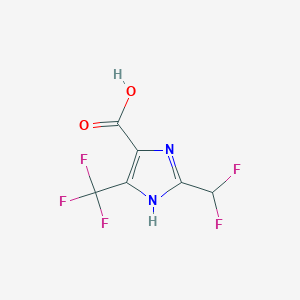
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide, also known as CMBF, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. CMBF belongs to the class of benzothiazole derivatives that have been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Scientific Research Applications
Antimicrobial Applications
The synthesis of fluorobenzamides containing thiazole and thiazolidine structures has shown promising antimicrobial analogs. These compounds have been evaluated against various bacterial and fungal strains, demonstrating significant activity, particularly when a fluorine atom is present in the benzoyl group, enhancing their antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Anticonvulsant and Sedative-Hypnotic Activity
Novel 4-thiazolidinone derivatives, designed as benzodiazepine receptor agonists, have exhibited considerable anticonvulsant activity without impairing learning and memory. These compounds have been biologically evaluated as anticonvulsant agents, indicating the role of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).
Photovoltaic Efficiency and Ligand-Protein Interactions
The study of bioactive benzothiazolinone acetamide analogs has included spectroscopic and quantum mechanical studies, focusing on their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds have shown good light harvesting efficiency and free energy of electron injection, alongside exploring their ligand-protein interactions with Cyclooxygenase 1 (COX1) through molecular docking studies, indicating potential therapeutic applications (Mary et al., 2020).
Antitumor Activity
The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has been explored for their potent cytotoxic activities in vitro against specific human breast cell lines, showcasing a selective antitumor property. These compounds' effectiveness is influenced by their fluorination pattern, with some demonstrating broad-spectrum antitumor activities in the NCI cell panel (Hutchinson et al., 2001).
Positron Emission Tomography (PET) Imaging
Innovative PET ligands have been developed for imaging metabotropic glutamate receptor type 1 (mGluR1) in the rodent brain, including compounds synthesized through benzoylation and subsequent reactions. These ligands show high in vitro binding affinity for mGluR1, with promising applications in neuroimaging (Fujinaga et al., 2012).
properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c1-8-6-10(16)7-12-13(8)18-15(21-12)19-14(20)9-2-4-11(17)5-3-9/h2-7H,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVXNQMVQUDETR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407497.png)





![(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2407505.png)

![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2407511.png)

